3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrol-2-amine
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Overview
Description
3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRROL-2-AMINE is a complex organic compound that features a pyrrole ring substituted with a fluorobenzenesulfonyl group, a morpholine ring, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRROL-2-AMINE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRROL-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyrrole ring, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRROL-2-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide: A compound with a similar morpholine ring and fluorobenzene moiety.
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide: Another compound featuring a fluorobenzenesulfonyl group and a morpholine ring.
Uniqueness
3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRROL-2-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H24FN3O3S |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-(2-morpholin-4-ylethyl)pyrrol-2-amine |
InChI |
InChI=1S/C18H24FN3O3S/c1-13-14(2)22(8-7-21-9-11-25-12-10-21)18(20)17(13)26(23,24)16-5-3-15(19)4-6-16/h3-6H,7-12,20H2,1-2H3 |
InChI Key |
MCJLIKRZHDDPGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)N)CCN3CCOCC3)C |
Origin of Product |
United States |
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